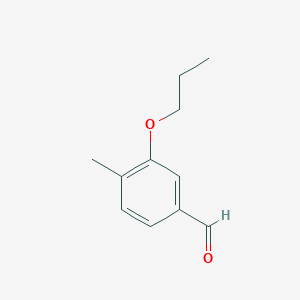

4-Methyl-3-propoxybenzaldehyde

Description

4-Methyl-3-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the para position (relative to the aldehyde group) and a propoxy group at the meta position. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The compound’s structure combines electron-donating substituents (methyl and propoxy groups) with the electrophilic aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or functionalized aromatic systems .

For example, 4-hydroxybenzaldehyde derivatives can react with alkyl halides (e.g., propyl bromide) under basic conditions to introduce alkoxy groups .

Properties

IUPAC Name |

4-methyl-3-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-7-10(8-12)5-4-9(11)2/h4-5,7-8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUYNBNGDBBHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-propoxybenzaldehyde can be synthesized through several methods. One common method involves the alkylation of 4-methylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-Methyl-3-propoxybenzoic acid.

Reduction: 4-Methyl-3-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-propoxybenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The compound can also undergo redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methyl-3-propoxybenzaldehyde with structurally related benzaldehyde derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Differences:

- Substituent Effects: Propoxy vs. Methoxy: The propoxy group in this compound increases lipophilicity (logP ≈ 2.8, estimated) compared to the methoxy group in 4-methoxy-3-methylbenzaldehyde (logP ≈ 1.5). This enhances solubility in organic solvents, making it preferable for reactions requiring non-polar media . Nitro Group Impact: 4-Methyl-3-nitrobenzaldehyde exhibits reduced nucleophilic aromatic reactivity due to the electron-withdrawing nitro group, contrasting with the electron-donating propoxy/methoxy substituents .

Synthetic Utility :

- Safety Profiles: While 4-methoxy-3-methylbenzaldehyde is classified as non-hazardous under EU regulations , 4-(bromomethyl)benzaldehyde (a structurally distinct brominated analog) requires stringent safety protocols due to unverified toxicity .

Biological Activity

4-Methyl-3-propoxybenzaldehyde is an aromatic aldehyde with the molecular formula CHO. Its structure features a propoxy group at the 3-position and a methyl group at the 4-position of the benzene ring, which significantly influences its chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential antimicrobial and anti-inflammatory properties.

The molecular weight of this compound is approximately 194.23 g/mol. Its unique structure allows it to participate in various chemical reactions, such as oxidation and reduction, leading to the formation of derivatives that may exhibit different biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The presence of the propoxy group is believed to enhance its interaction with microbial membranes, leading to increased efficacy.

- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation. This mechanism is significant for developing therapeutic agents aimed at treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications in the aromatic ring can enhance or diminish these activities. For instance, substituents at different positions on the benzene ring can affect binding affinity and interaction with biological targets.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several propoxy-substituted benzaldehydes, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, outperforming some structurally related compounds .

- Inflammation Inhibition : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in cultured cells, suggesting its potential as an anti-inflammatory agent. The study utilized various concentrations to determine the effective dose for optimal inhibition.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as neuraminidase, which plays a role in viral replication and inflammation.

- Receptor Modulation : It may also interact with receptors involved in inflammatory responses, modulating their activity and leading to a decrease in inflammatory markers .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methoxy-3-propoxybenzaldehyde | Contains a methoxy group instead of methyl | Exhibits different electronic properties |

| 4-Fluoro-3-propoxybenzaldehyde | Contains a fluorine atom | Increased lipophilicity and potential bioactivity |

| 3-Methoxy-2-propoxybenzaldehyde | Propoxy group at position 2 | Different regioselectivity affecting reactivity |

| 4-Methyl-2-propoxybenzaldehyde | Methyl at position 4 and propoxy at position 2 | Altered steric hindrance influencing reactions |

This table highlights how variations in substituent positioning can significantly impact chemical behavior and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.